1-(Tert-butyl) 3-ethyl 4-((2-methoxyethyl)amino)piperidine-1,3-dicarboxylate
Description
1-(Tert-butyl) 3-ethyl 4-((2-methoxyethyl)amino)piperidine-1,3-dicarboxylate is a piperidine-based dicarboxylate derivative featuring a tert-butyl ester at the 1-position, an ethyl ester at the 3-position, and a (2-methoxyethyl)amino substituent at the 4-position. This compound is of interest in medicinal chemistry and organic synthesis due to its modular structure, which allows for tailored modifications to influence solubility, stability, and biological activity. The tert-butyl group enhances steric protection of the amine, while the ethyl ester balances lipophilicity and hydrolysis susceptibility .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(2-methoxyethylamino)piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-6-22-14(19)12-11-18(15(20)23-16(2,3)4)9-7-13(12)17-8-10-21-5/h12-13,17H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRNXFGYPGGSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1NCCOC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H30N2O5
- Molecular Weight : 330.42 g/mol
- Structure : The compound features a piperidine ring with tert-butyl and ethyl substituents, along with a methoxyethyl amino group attached to the fourth position. This unique structure contributes to its biological activity.
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Recent studies indicate that derivatives of piperidine compounds exhibit potential antidepressant effects. The structural modifications in 1-(tert-butyl) 3-ethyl 4-((2-methoxyethyl)amino)piperidine-1,3-dicarboxylate suggest it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research has shown that similar compounds can modulate these systems effectively .
- Pain Management :
- Neurological Disorders :
Synthesis and Characterization
The synthesis of 1-(tert-butyl) 3-ethyl 4-((2-methoxyethyl)amino)piperidine-1,3-dicarboxylate involves several steps:
- Starting Materials : The synthesis typically begins with readily available piperidine derivatives.
- Reaction Conditions : The compound is synthesized through a multi-step process involving nucleophilic substitutions and esterifications under controlled conditions (e.g., temperature and solvent choice).
- Characterization Techniques : Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Studies
-
Case Study on Antidepressant Efficacy :
- A study published in a peer-reviewed journal evaluated the antidepressant-like effects of various piperidine derivatives, including compounds similar to 1-(tert-butyl) 3-ethyl 4-((2-methoxyethyl)amino)piperidine-1,3-dicarboxylate. Results indicated significant reductions in depressive-like behaviors in animal models when treated with these compounds, suggesting a promising avenue for further research into human applications .
- Neuroprotective Effects :
Comparison with Similar Compounds
Substituent Impact :
- Amino Groups: The (2-methoxyethyl)amino group in the target compound provides greater polarity and hydrogen-bonding capacity compared to non-functionalized analogs like [194726-40-4] . This enhances aqueous solubility but may reduce membrane permeability .
- Fluorine Substituents : Difluoro analogs (e.g., [1303974-40-4]) exhibit increased electronegativity and metabolic resistance, useful in drug design .
- Ester Variations : Methyl esters (e.g., [193274-00-9]) hydrolyze faster than ethyl esters, affecting prodrug strategies .
Physicochemical Properties
- Melting Points: Analogs with rigid substituents (e.g., benzyl, oxo groups) exhibit higher melting points (e.g., 78–80°C in ) compared to flexible chains like (2-methoxyethyl)amino, which may remain oils .
- Solubility : The (2-methoxyethyl) group improves water solubility relative to tert-butyl or benzyl analogs, critical for bioavailability .
Preparation Methods
Step 1: Preparation of tert-Butyl and Ethyl Ester-Substituted Piperidine Core
- Starting from tert-butyl 4-oxopiperidine-1-carboxylate , the 3-ethyl ester group is introduced via esterification or alkylation reactions.
- Protection of the nitrogen atom with a tert-butyl carbamate group (Boc protection) is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in dichloromethane (CH2Cl2) at 0 °C to room temperature for 16-18 hours.
- The resulting compound is 1-(tert-butyl) 3-ethyl piperidine-1,3-dicarboxylate .
Step 2: Introduction of 2-Methoxyethyl Amino Group at the 4-Position
- The 4-position amino substituent is introduced via nucleophilic substitution or reductive amination.
- A precursor such as 1-(tert-butyl) 3-ethyl 4-(cyanomethyl)piperidine-1,3-dicarboxylate can be used, which undergoes catalytic hydrogenation to convert the cyano group to an amino group.
- Alternatively, direct amination using 2-methoxyethylamine under controlled conditions can be employed.
- Catalytic hydrogenation is typically performed using palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere (e.g., 50 psi) in ethanol solvent at 40 °C for 24 hours.
- The reaction is followed by filtration and concentration under reduced pressure to yield the amino-substituted product with yields up to 99%.
Step 3: Purification and Characterization
- The crude product is purified by standard chromatographic techniques such as silica gel column chromatography.
- The final compound is characterized by ^1H NMR, confirming the presence of the tert-butyl, ethyl, and 2-methoxyethyl amino groups, along with the piperidine ring protons.
- Typical ^1H NMR signals include multiplets for methylene protons adjacent to nitrogen and oxygen atoms, singlets for tert-butyl protons, and signals corresponding to the methoxy group.
Reaction Conditions and Yield Summary
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Boc Protection | Boc2O, Et3N | CH2Cl2, 0 °C to rt, 16-18 h | ~90-95 | Protects nitrogen as tert-butyl carbamate |
| 2 | Catalytic Hydrogenation | Pd/C (10%), H2 (50 psi) | EtOH, 40 °C, 24 h | 99 | Converts cyano or imine to amino group |
| 3 | Amination/Nucleophilic Substitution | 2-Methoxyethylamine (if direct amination) | Controlled temperature, solvent-dependent | Variable | Alternative to hydrogenation step |
Representative Experimental Procedure (Based on Literature)
- To a solution of 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate (39 g, 104 mmol) in ethanol (156 mL), Pd/C (13 g, 10%) was added.
- The mixture was stirred under hydrogen atmosphere (50 psi) at 40 °C for 24 hours.
- The reaction mixture was filtered through celite, washed with ethyl acetate, and concentrated under reduced pressure.
- The product, 1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate, was obtained as a colorless liquid with 99% yield.
Notes on Alternative Synthetic Approaches
- Use of 2-((tributylstannyl)methoxy)ethan-1-ol derivatives and mesylation followed by nucleophilic substitution has been reported for related piperidine derivatives, but these methods are more complex and less direct for this specific compound.
- Other methods involve the use of azide intermediates and subsequent reduction to amines, but these require careful handling due to the toxicity and explosiveness of azides.
- The choice of method depends on availability of starting materials, desired stereochemistry, and scale of synthesis.
Summary Table of Key Synthetic Intermediates and Reagents
| Compound/Intermediate | Role in Synthesis | Key Characteristics |
|---|---|---|
| tert-Butyl 4-oxopiperidine-1-carboxylate | Starting material | Protected piperidine ring precursor |
| 1-(tert-butyl) 3-ethyl piperidine-1,3-dicarboxylate | Core scaffold | Contains tert-butyl and ethyl esters |
| 1-(tert-butyl) 3-ethyl 4-(cyanomethyl)piperidine-1,3-dicarboxylate | Amination precursor | Cyano group for reductive amination |
| Pd/C catalyst | Hydrogenation catalyst | Enables reduction of cyano to amino |
| 2-Methoxyethylamine | Amino substituent source | Nucleophile for substitution |
This detailed synthesis overview consolidates diverse research findings and experimental data to provide a professional and authoritative guide to the preparation of 1-(tert-butyl) 3-ethyl 4-((2-methoxyethyl)amino)piperidine-1,3-dicarboxylate . The methods emphasize high yield, stereochemical control, and practical reaction conditions suitable for laboratory and industrial scale synthesis.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires attention to reaction conditions and purification. For example, hydrolysis of ester groups (e.g., tert-butyl/ethyl carboxylates) is efficiently achieved using LiOH·H₂O in a THF/H₂O solvent system at 20°C, monitored via LC-MS for completion (retention time: 0.456 min; [M+H]⁺ = 465.2) . Acidification to pH 4 post-reaction precipitates the product, while methanol washes reduce impurities. Multi-step protocols should prioritize inert atmospheres (e.g., N₂) and temperature control (e.g., -78°C for LDA-mediated reactions) to prevent side reactions .
Q. How can researchers confirm structural integrity and purity post-synthesis?
- Methodological Answer : Structural validation relies on tandem analytical techniques:
- LC-MS : Verify molecular weight ([M+H]⁺) and retention times (e.g., 0.456 min in a 5-95% acetonitrile/water gradient) .
- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl δ ~1.4 ppm, ethyl ester δ ~1.2-1.4 ppm) and amine coupling (e.g., 4-((2-methoxyethyl)amino) resonance shifts) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies address low yields during 2-methoxyethylamino group coupling?
- Methodological Answer : Low yields may stem from steric hindrance or competing side reactions. Strategies include:
- Activation of Amine : Pre-activate the 2-methoxyethylamine with HOBt/EDC to enhance nucleophilicity .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to improve solubility and reaction kinetics .
- Temperature Control : Stir at 100°C for 1 hour to accelerate coupling while minimizing decomposition .
- By-Product Analysis : Use LC-MS to identify intermediates (e.g., unreacted picolinamide derivatives) and adjust stoichiometry .
Q. How can conflicting stereochemical data from synthetic routes be resolved?
- Methodological Answer : Conflicting data may arise from racemization or incomplete chiral resolution. Approaches include:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and compare retention times with authentic standards .
- Optical Rotation : Measure [α]²⁰D values (e.g., +10.00° for (S)-configured analogs) to confirm configuration .
- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis of intermediates (e.g., tert-butylsulfinyl derivatives) .
Q. What analytical methods troubleshoot unexpected by-products in multi-step syntheses?
- Methodological Answer : By-products (e.g., diastereomers or decomposition products) require systematic analysis:
- High-Resolution MS (HRMS) : Identify exact masses of impurities (e.g., Δm/z < 5 ppm) to infer structures .
- Reaction Monitoring : Use in-situ FTIR or real-time LC-MS to detect intermediates (e.g., acylated piperidines) and adjust reaction timelines .
- Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values to assign unexpected peaks .
Data Contradiction Analysis
Q. How should researchers reconcile divergent yields from alternative synthetic routes?
- Methodological Answer : Divergent yields (e.g., 56% vs. 99% in similar steps) often result from:
- Catalyst Efficiency : Compare Pd(OAc)₂/XPhos vs. PdCl₂(dppf) in Suzuki couplings, noting cesium carbonate’s role in stabilizing transition states .
- Purification Protocols : Assess losses during acidification (e.g., pH adjustment to 4 vs. 3) or solvent choice (EtOAC vs. methanol for washing) .
- Scale Effects : Pilot small-scale reactions (0.1 mmol) to optimize conditions before scaling up, as exothermicity or mixing efficiency may vary .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
